Cas no 2404734-50-3 (4-Bromo-6-fluoro-7-methyl-1H-indazole)

4-Bromo-6-fluoro-7-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
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- 4-Bromo-6-fluoro-7-methyl-1H-indazole
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- MDL: MFCD32632307
- インチ: 1S/C8H6BrFN2/c1-4-7(10)2-6(9)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12)
- InChIKey: XDNLUVZAWFWMST-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C)C2=C1C=NN2)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- XLogP3: 2.7
- トポロジー分子極性表面積: 28.7
4-Bromo-6-fluoro-7-methyl-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB560534-250 mg |
4-Bromo-6-fluoro-7-methyl-1H-indazole; . |
2404734-50-3 | 250MG |
€380.70 | 2023-07-11 | ||
abcr | AB560534-1 g |
4-Bromo-6-fluoro-7-methyl-1H-indazole; . |
2404734-50-3 | 1g |
€876.80 | 2023-07-11 | ||
abcr | AB560534-500 mg |
4-Bromo-6-fluoro-7-methyl-1H-indazole; . |
2404734-50-3 | 500MG |
€639.90 | 2023-07-11 | ||
abcr | AB560534-500mg |
4-Bromo-6-fluoro-7-methyl-1H-indazole; . |
2404734-50-3 | 500mg |
€525.90 | 2025-02-13 | ||
abcr | AB560534-250mg |
4-Bromo-6-fluoro-7-methyl-1H-indazole; . |
2404734-50-3 | 250mg |
€383.70 | 2025-02-13 | ||
Ambeed | A1635019-1g |
4-Bromo-6-fluoro-7-methyl-1H-indazole |
2404734-50-3 | 98% | 1g |
$779.0 | 2024-04-20 | |
Aaron | AR021QEP-500mg |
4-Bromo-6-fluoro-7-methyl-1H-indazole |
2404734-50-3 | 95% | 500mg |
$594.00 | 2025-02-13 | |
abcr | AB560534-1g |
4-Bromo-6-fluoro-7-methyl-1H-indazole; . |
2404734-50-3 | 1g |
€715.40 | 2025-02-13 | ||
Aaron | AR021QEP-250mg |
4-Bromo-6-fluoro-7-methyl-1H-indazole |
2404734-50-3 | 95% | 250mg |
$523.00 | 2025-02-13 |
4-Bromo-6-fluoro-7-methyl-1H-indazole 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-Bromo-6-fluoro-7-methyl-1H-indazoleに関する追加情報
4-Bromo-6-fluoro-7-methyl-1H-indazole: A Comprehensive Overview
The compound 4-Bromo-6-fluoro-7-methyl-1H-indazole (CAS No: 2404734-50-3) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of substituents such as bromine, fluorine, and methyl groups at specific positions imparts unique chemical and biological properties to this molecule.
Indazoles are known for their versatility in organic synthesis and have been extensively studied for their applications in drug discovery, agrochemicals, and materials science. The 4-bromo substitution in this compound provides a site for further functionalization, enabling the synthesis of more complex molecules with tailored properties. Similarly, the 6-fluoro group contributes to the electronic characteristics of the molecule, enhancing its reactivity in certain reactions. The 7-methyl group adds steric bulk, which can influence the molecule's solubility and bioavailability.
Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 4-Bromo-6-fluoro-7-methyl-1H-indazole. One such method involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This approach has been particularly useful in scaling up the production of this compound for research purposes.
The biological activity of 4-Bromo-6-fluoro-7-methyl-1H-indazole has been a focal point of recent studies. Researchers have explored its potential as a kinase inhibitor, which is a critical area in cancer therapy. Preliminary results indicate that this compound exhibits moderate inhibitory activity against several kinases, suggesting its potential as a lead molecule for drug development.
In addition to its pharmacological applications, 4-Bromo-6-fluoro-7-methyl-1H-indazole has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. Ongoing research is focused on optimizing its electronic characteristics to enhance device performance.
The synthesis and characterization of 4-Bromo-6-fluoro-7-methyl-1H-indazole have also contributed to our understanding of heterocyclic chemistry. The compound serves as a valuable model system for studying the effects of substituents on the electronic and steric properties of indazoles. This knowledge is essential for designing new molecules with desired properties.
Furthermore, the environmental impact of synthesizing 4-Bromo-6-fluoro-7-methyl-1H-indazole has been evaluated in recent studies. Researchers have developed greener synthesis routes that minimize the use of hazardous reagents and reduce waste generation. These efforts align with the growing emphasis on sustainable chemistry practices.
In conclusion, 4-Bromo-6-fluoro-7-methyl-1H-indazole (CAS No: 2404734-50-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future research and development.
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